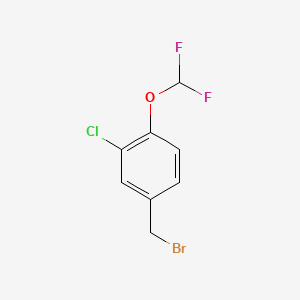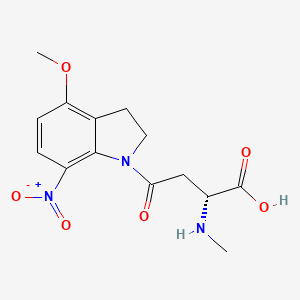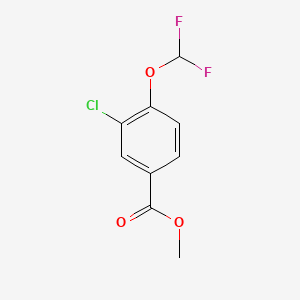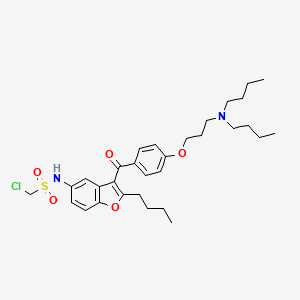
S-Desmethyl S-Chloromethyl Dronedarone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Desmethyl S-Chloromethyl Dronedarone (SDMCM-D) is a synthetic molecule created by the combination of two molecules, S-Desmethyl S-Chloromethyl and Dronedarone. It is a highly potent drug that has been studied for its potential therapeutic uses in various areas of medicine. SDMCM-D is a unique molecule that has a wide range of applications, from its use as an anti-arrhythmic drug to its potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
S-Desmethyl S-Chloromethyl Dronedarone has been studied for its potential therapeutic uses in various areas of medicine. It has been investigated for its anti-arrhythmic properties and its potential as an anti-cancer agent. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi. It has also been investigated for its ability to reduce inflammation, improve cognitive function, and reduce the risk of stroke.
Mecanismo De Acción
The mechanism of action of S-Desmethyl S-Chloromethyl Dronedarone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as Na+/K+-ATPase, which is responsible for maintaining the balance of ions in the body. It is also believed to act on the sodium channels in the heart, which helps to regulate heart rate and rhythm.
Biochemical and Physiological Effects
S-Desmethyl S-Chloromethyl Dronedarone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of Na+/K+-ATPase, which helps to regulate the balance of ions in the body. It has also been shown to reduce inflammation, improve cognitive function, and reduce the risk of stroke. In addition, it has been shown to have anti-arrhythmic properties and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of S-Desmethyl S-Chloromethyl Dronedarone in lab experiments has several advantages. It is a highly potent drug, and its synthesis method is simple and efficient. In addition, it has a wide range of potential therapeutic applications and can be used to study the biochemical and physiological effects of the molecule. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of the molecule, and its mechanism of action is not yet fully understood.
Direcciones Futuras
The potential of S-Desmethyl S-Chloromethyl Dronedarone is still being explored, and there are many potential future directions for research. One potential direction is to further investigate its potential as an anti-cancer agent. Other potential directions include further studying its effects on the sodium channels in the heart, its ability to reduce inflammation and improve cognitive function, and its potential to inhibit the growth of bacteria and fungi. Additionally, further research could be done to develop more efficient synthesis methods and to understand the mechanism of action of the molecule.
Métodos De Síntesis
The synthesis of S-Desmethyl S-Chloromethyl Dronedarone involves the combination of two molecules, S-Desmethyl S-Chloromethyl and Dronedarone. First, the S-Desmethyl S-Chloromethyl molecule is reacted with an alkylating agent to form a monoalkylated product. The monoalkylated product is then reacted with Dronedarone to form the S-Desmethyl S-Chloromethyl Dronedarone molecule. This synthesis method is simple and efficient and has been used in numerous studies to create S-Desmethyl S-Chloromethyl Dronedarone.
Propiedades
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-1-chloromethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43ClN2O5S/c1-4-7-11-29-30(27-22-25(14-17-28(27)39-29)33-40(36,37)23-32)31(35)24-12-15-26(16-13-24)38-21-10-20-34(18-8-5-2)19-9-6-3/h12-17,22,33H,4-11,18-21,23H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNADTWLVZHBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CCl)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Desmethyl S-Chloromethyl Dronedarone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2',N2'''-[Dithiobis(1-oxo-3,1-propanediyl)]bis[N2'-deacetyl- maytansine](/img/no-structure.png)
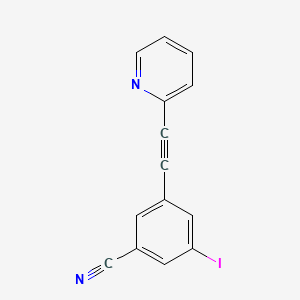

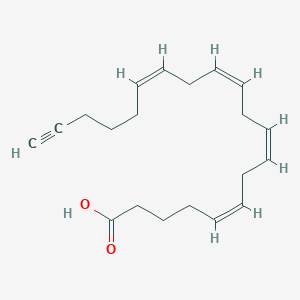
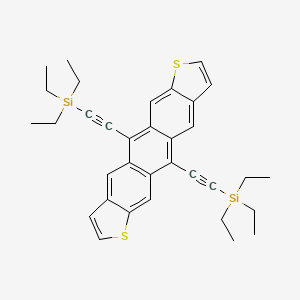

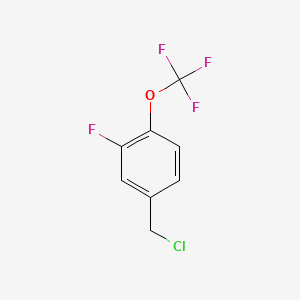
![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)
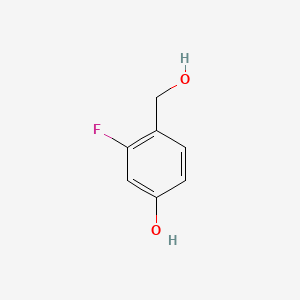

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
